molecular formula C6H4BCl2NO4 B1393158 2,6-Dichloro-3-nitrophenylboronic acid CAS No. 1072946-37-2

2,6-Dichloro-3-nitrophenylboronic acid

Cat. No.: B1393158
CAS No.: 1072946-37-2
M. Wt: 235.82 g/mol
InChI Key: ZLBSACXTTUJLJN-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2NO4. It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also used in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds and the synthesis of heterocyclic compounds. It also catalyzes various reactions, leading to the production of biologically active molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, it is stored at a temperature of 2-8°C , which may affect its reactivity. Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes , indicating that the compound’s action can be influenced by its physical state and exposure conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrophenylboronic acid typically involves the reaction of 2,6-dichloro-3-nitrobenzene with a boron-containing reagent under specific conditions. One common method is the reaction of 2,6-dichloro-3-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,6-Dichloro-3-nitrophenylboronic acid can be compared with other boronic acids, such as:

The presence of both chlorine and nitro groups in this compound makes it unique, providing distinct reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

(2,6-dichloro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSACXTTUJLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674504
Record name (2,6-Dichloro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-37-2
Record name (2,6-Dichloro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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